

Synthesis of 2-Amino-6-methoxybenzoic acid experimental protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

Cat. No.: B051756

[Get Quote](#)

Application Note: Synthesis of 2-Amino-6-methoxybenzoic Acid

Introduction

2-Amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.^{[1][2]} Its structure, featuring amino, carboxyl, and methoxy functional groups on an aromatic ring, provides multiple reaction sites for constructing diverse molecular architectures.^[2] This document outlines a detailed experimental protocol for the synthesis of **2-Amino-6-methoxybenzoic acid**, starting from 2,6-dinitrobenzoic acid. The described multi-step synthesis provides a reliable method for producing this important intermediate with a good overall yield.

Overall Reaction Scheme

The synthesis of **2-Amino-6-methoxybenzoic acid** from 2,6-dinitrobenzoic acid is a four-step process:

- Esterification: The starting material, 2,6-dinitrobenzoic acid, is first converted to its methyl ester, methyl 2,6-dinitrobenzoate.
- Methylation: One of the nitro groups is selectively replaced by a methoxy group to yield methyl 2-methoxy-6-nitrobenzoate.

- Reduction: The remaining nitro group is reduced to an amino group to form methyl 2-amino-6-methoxybenzoate.
- Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired product, **2-Amino-6-methoxybenzoic acid**.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dinitrobenzoate

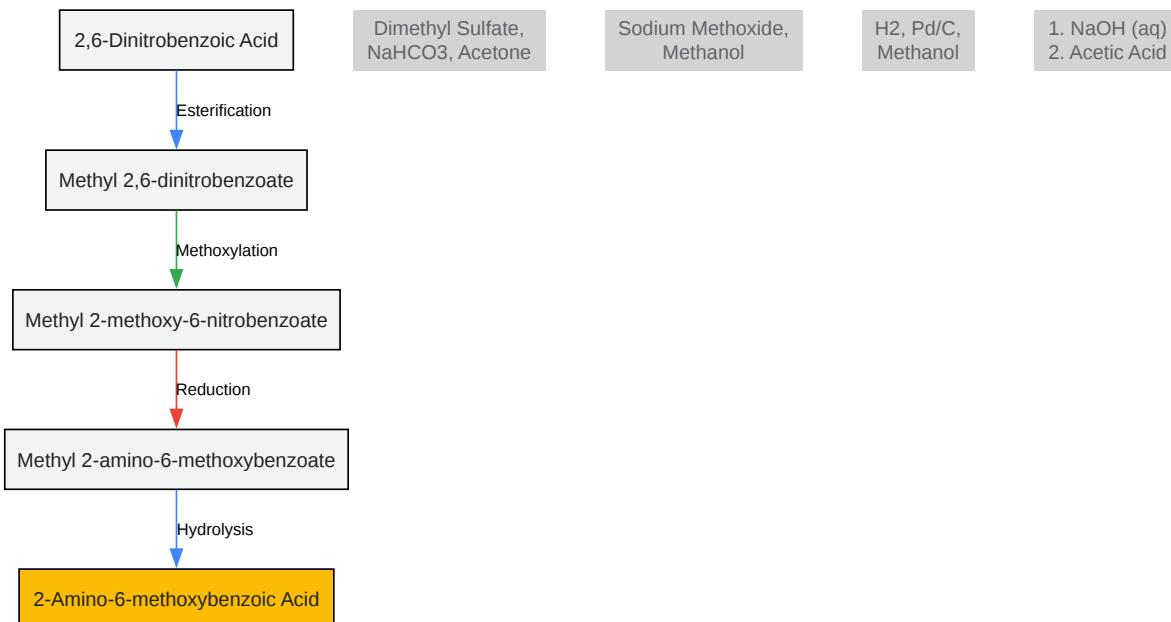
- In a suitable reaction vessel, combine 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml).
- Add sodium hydrogen carbonate (15 g, 0.18 M) to the mixture.
- Heat the resulting mixture under reflux for 30 hours.
- After cooling to room temperature, filter the mixture.
- Dilute the filtrate with water (700 ml) to precipitate the product.
- Collect the resulting fine, buff-colored needles of methyl 2,6-dinitrobenzoate by filtration.

Step 2: Synthesis of Methyl 2-Methoxy-6-nitrobenzoate

- Dissolve the methyl 2,6-dinitrobenzoate (31 g, 0.14 M) from the previous step in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).
- Heat the solution under reflux for 11 hours.
- Remove the bulk of the solvent under reduced pressure.
- Dilute the residue with water (400 ml) and extract with ether (4 x 150 ml).
- Wash the combined ethereal extracts with water until the aqueous phase is colorless.
- Dry the ethereal solution, remove the solvent, and crystallize the resulting ester from ethanol to yield pale yellow needles of methyl 2-methoxy-6-nitrobenzoate.

Step 3: Synthesis of Methyl 2-amino-6-methoxybenzoate

- Dissolve methyl 2-methoxy-6-nitrobenzoate (21 g, 0.13 M) in methanol (600 ml).
- Add 10% palladium on charcoal (600 mg) to the solution.
- Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen gas ceases.
- Filter the solution to remove the catalyst.
- Remove the solvent from the filtrate to yield a dark oil of methyl 2-amino-6-methoxybenzoate (16 g).


Step 4: Synthesis of 2-Amino-6-methoxybenzoic Acid

- Immediately reflux the dark oil (16 g) from the previous step with aqueous sodium hydroxide (250 ml, 10%) for 1 hour.
- Cool the resulting pale brown solution to room temperature and acidify it to pH 4 by the dropwise addition of glacial acetic acid.
- Collect the precipitated **2-Amino-6-methoxybenzoic acid** by filtration.
- Wash the precipitate with cold water and dry to obtain the final product.

Data Presentation

Step	Starting Material	Reagents	Solvent	Reaction Time	Product	Yield
1	2,6-Dinitrobenzoic acid	Dimethyl sulfate, Sodium hydrogen carbonate	Acetone	30 h	Methyl 2,6-dinitrobenzoate	90%
2	Methyl 2,6-dinitrobenzoate	Sodium methoxide	Methanol	11 h	Methyl 2-methoxy-6-nitrobenzoate	73%
3	Methyl 2-methoxy-6-nitrobenzoate	H ₂ , 10% Pd/C	Methanol	N/A	Methyl 2-amino-6-methoxybenzoate	N/A
4	Methyl 2-amino-6-methoxybenzoate	Sodium hydroxide, Acetic acid	Water	1 h	2-Amino-6-methoxybenzoic acid	70%
Overall	2,6-Dinitrobenzoic acid	2-Amino-6-methoxybenzoic acid		46%		

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Amino-6-methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- To cite this document: BenchChem. [Synthesis of 2-Amino-6-methoxybenzoic acid experimental protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051756#synthesis-of-2-amino-6-methoxybenzoic-acid-experimental-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com